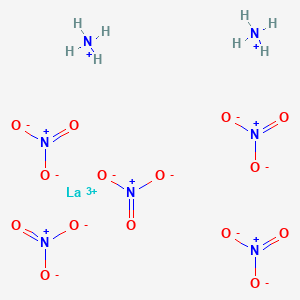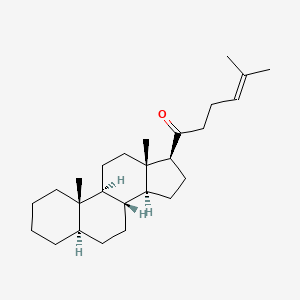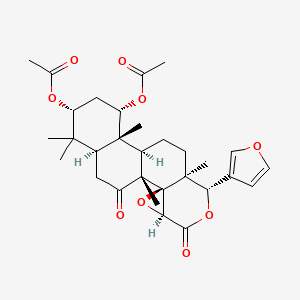
D-Ascorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ascorbic acid is an ascorbic acid. It is an enantiomer of a L-ascorbic acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Periodontal Disease and Diabetes Mellitus
D-Ascorbic acid (vitamin C) has been studied for its potential therapeutic actions in chronic conditions such as periodontal disease (PD) and diabetes mellitus (DM). Research indicates that plasmatic/salivary levels of ascorbic acid are decreased in PD patients with DM, suggesting a need for more research to assess the positive effects of ascorbic acid supplementation in individuals suffering from both diseases (Bogdan et al., 2020).
2. Metabolic Engineering for Vitamin C Production
D-Ascorbic acid is a key component in the production of synthetic L-ascorbic acid (vitamin C), widely used as a preservative and nutrient. Research has explored metabolic pathways for L-ascorbic acid biosynthesis in plants, utilizing D-galacturonic acid as a precursor. The study highlights the potential of genetically engineered microorganisms for L-ascorbic acid production, which could offer a more sustainable and efficient method of production (Kuivanen et al., 2015).
3. Analysis Methods for Ascorbic Acid in Food Products
The determination of ascorbic acid content in food products is crucial for assessing their nutritional value. Research has compared electrochemical and spectrophotometric methods for analyzing ascorbic acid in various food matrices. These methods are vital for understanding the antioxidant content in food items and their changes due to various treatments and storage conditions (Tulli et al., 2020).
4. Ascorbic Acid in Fuel Cell Technology
Research has explored the use of L-ascorbic acid as a fuel in direct ascorbic acid fuel cells (DAAFCs). This study developed a mathematical model to describe a DAAFC, providing insights into how various parameters affect power generation. This research potentially guides the development of more efficient DAAFCs, highlighting the role of ascorbic acid in sustainable energy solutions (Zeng et al., 2008).
5. Therapeutic Potential in Asthma Treatment
Ascorbic acid, in combination with other compounds like calcitriol, has been studied for its protective effects in airway remodeling in chronic asthma. This research provides a basis for further clinical applications and pharmacological studies of ascorbic acid in the treatment of asthma and possibly other respiratory conditions (Kianian et al., 2020).
6. Biosynthesis and Accumulation in Plants
The study of ascorbic acid biosynthesis in plants is crucial for understanding its roles in metabolism and plant responses to stresses. Identifying genes controlling ascorbic acid accumulation and manipulating these pathways can lead to plants with increased nutritional value and stress tolerance (Ishikawa et al., 2006).
Eigenschaften
CAS-Nummer |
10504-35-5 |
|---|---|
Produktname |
D-Ascorbic acid |
Molekularformel |
C6H8O6 |
Molekulargewicht |
176.124 |
IUPAC-Name |
(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |
InChI-Schlüssel |
CIWBSHSKHKDKBQ-MVHIGOERSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)





![6H-Imidazo[4,5-g][1,3]benzoxazole](/img/structure/B576909.png)


